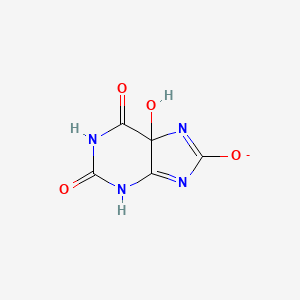![molecular formula C28H39N3O2 B1257589 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1257589.png)
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SNC80 involves multiple steps, starting with the preparation of the piperazine ring. The key intermediate is 4-allyl-2,5-dimethylpiperazine, which is then reacted with 3-methoxybenzyl chloride to form the corresponding benzylpiperazine. This intermediate is further reacted with diethylcarbamoyl chloride to yield SNC80 .
Industrial Production Methods: While specific industrial production methods for SNC80 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as alkylation, acylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions: SNC80 undergoes various chemical reactions, including:
Oxidation: SNC80 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert SNC80 to its corresponding amines.
Substitution: SNC80 can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: N-oxides of SNC80.
Reduction: Amines derived from SNC80.
Substitution: Various substituted derivatives of SNC80.
Applications De Recherche Scientifique
SNC80 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the delta-opioid receptor.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.
Mécanisme D'action
SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .
Comparaison Avec Des Composés Similaires
SNC86: A derivative of SNC80 with a hydroxyl group at the 3-position of the benzylic ring. It is more potent and efficacious than SNC80.
SNC162: Another derivative with a phenyl group at the 3-position, showing reduced potency compared to SNC80.
Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .
Propriétés
Formule moléculaire |
C28H39N3O2 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
Clé InChI |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Synonymes |
4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide SNC 80 SNC-80 SNC80 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


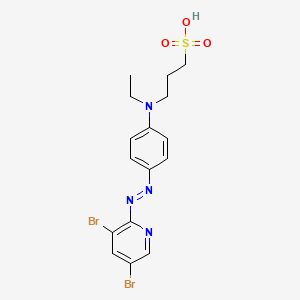
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
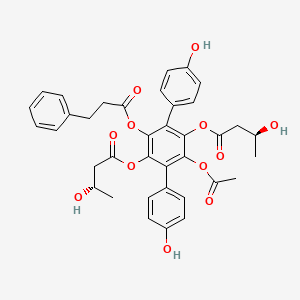
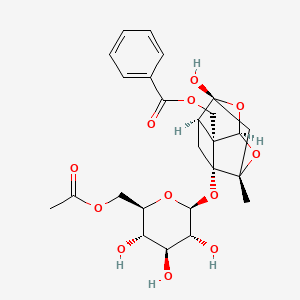

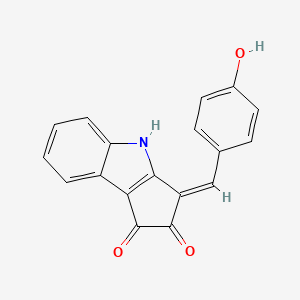
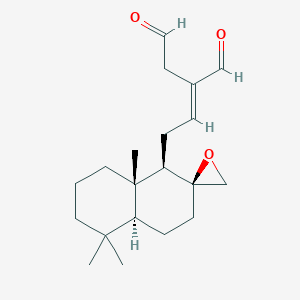
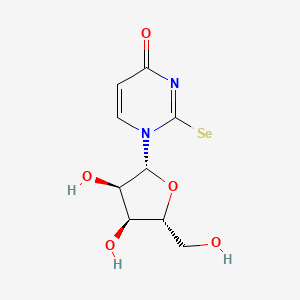
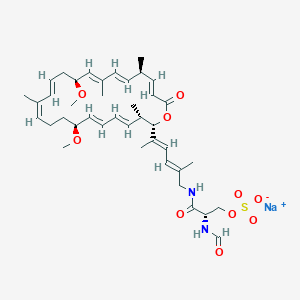
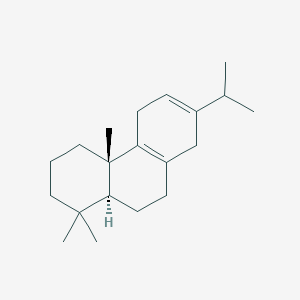

![(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1257526.png)

